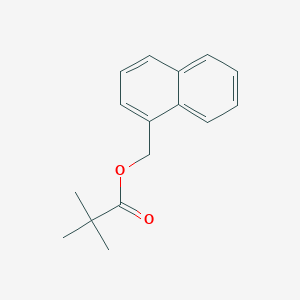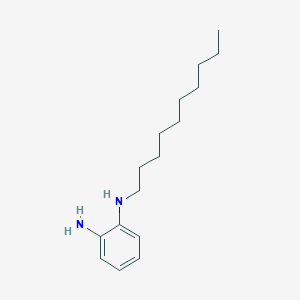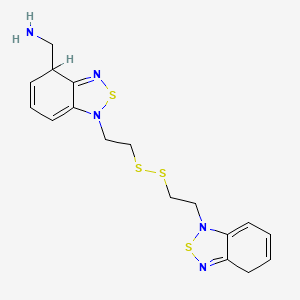
N',2,2,2-tetrachloro-N,N-dimethylethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’,2,2,2-tetrachloro-N,N-dimethylethanimidamide is a chemical compound with the molecular formula C4H6Cl4N2. It is known for its unique structure and properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’,2,2,2-tetrachloro-N,N-dimethylethanimidamide typically involves the chlorination of N,N-dimethylethanimidamide. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the molecule. Common reagents used in this process include chlorine gas and a suitable solvent such as carbon tetrachloride. The reaction is usually conducted at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of N’,2,2,2-tetrachloro-N,N-dimethylethanimidamide follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N’,2,2,2-tetrachloro-N,N-dimethylethanimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of N’,2,2,2-tetrachloro-N,N-dimethylethanimidamide oxide.
Reduction: Formation of N’,2,2,2-tetrachloro-N,N-dimethylethanimidamide alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N’,2,2,2-tetrachloro-N,N-dimethylethanimidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N’,2,2,2-tetrachloro-N,N-dimethylethanimidamide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition or activation of various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-dimethylethanimidamide
- N’,2,2,2-tetrachloroethanimidamide
- N’,2,2,2-tetrachloro-N-methylethanimidamide
Uniqueness
N’,2,2,2-tetrachloro-N,N-dimethylethanimidamide is unique due to its high degree of chlorination, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where high reactivity and stability are required. Compared to similar compounds, it offers a balance of reactivity and stability that is advantageous in various chemical and industrial processes.
Propriétés
Numéro CAS |
65618-38-4 |
|---|---|
Formule moléculaire |
C4H6Cl4N2 |
Poids moléculaire |
223.9 g/mol |
Nom IUPAC |
N',2,2,2-tetrachloro-N,N-dimethylethanimidamide |
InChI |
InChI=1S/C4H6Cl4N2/c1-10(2)3(9-8)4(5,6)7/h1-2H3 |
Clé InChI |
NNBREXWHTXVJKM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=NCl)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



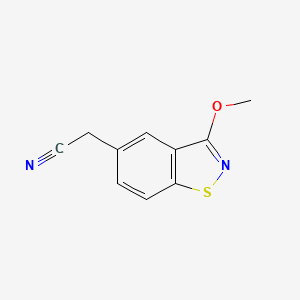

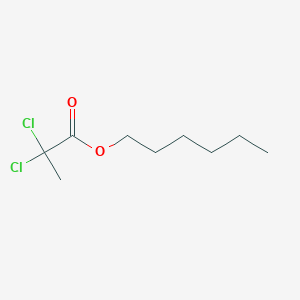
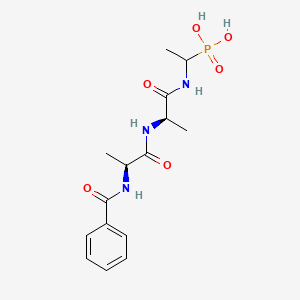
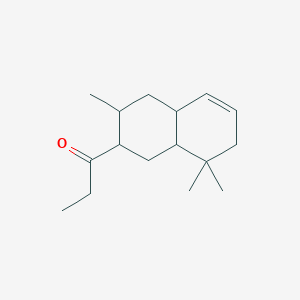
![3-[(5-nitropyridin-2-yl)amino]-1H-pyridine-2-thione](/img/structure/B14476873.png)

![2-{[(4-Methylphenyl)sulfanyl]methyl}thiophene](/img/structure/B14476884.png)
![Ethanol, 2-[[(ethenylphenyl)methyl]thio]-](/img/structure/B14476885.png)
